molecular formula C13H28O2 B13776682 2-Undecan-6-yloxyethanol CAS No. 70709-95-4

2-Undecan-6-yloxyethanol

Cat. No.: B13776682
CAS No.: 70709-95-4
M. Wt: 216.36 g/mol
InChI Key: NCMNFCHLZKFEFX-UHFFFAOYSA-N
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Description

2-Undecan-6-yloxyethanol is an organic compound with the molecular formula C13H28O2. It is a member of the class of compounds known as alcohols and ethers. This compound is characterized by the presence of an undecan chain attached to an ethoxy group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Undecan-6-yloxyethanol typically involves the reaction of 6-undecanol with ethylene oxide. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as potassium hydroxide. The reaction proceeds as follows:

[ \text{C11H24O} + \text{C2H4O} \rightarrow \text{C13H28O2} ]

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Undecan-6-yloxyethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-undecanone or 2-undecanal.

    Reduction: Formation of 2-undecanol.

    Substitution: Formation of various substituted ethers or alcohols, depending on the reagents used.

Scientific Research Applications

2-Undecan-6-yloxyethanol has a wide range of applications in scientific research, including:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Employed in the study of cell membrane interactions and as a surfactant in biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals, lubricants, and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-Undecan-6-yloxyethanol involves its interaction with various molecular targets. In biological systems, it can interact with cell membranes, altering their fluidity and permeability. This interaction can affect the function of membrane-bound proteins and enzymes, leading to changes in cellular processes. The compound’s surfactant properties also enable it to disrupt lipid bilayers, making it useful in drug delivery and biochemical assays.

Comparison with Similar Compounds

Similar Compounds

    2-Undecanol: Similar in structure but lacks the ethoxy group.

    2-Undecanone: Contains a ketone group instead of the hydroxyl group.

    2-Undecanal: Contains an aldehyde group instead of the hydroxyl group.

Uniqueness

2-Undecan-6-yloxyethanol is unique due to its combination of an undecan chain and an ethoxy group. This structure imparts distinct chemical and physical properties, such as enhanced solubility in organic solvents and the ability to participate in a wide range of chemical reactions. Its versatility makes it valuable in various scientific and industrial applications.

Properties

CAS No.

70709-95-4

Molecular Formula

C13H28O2

Molecular Weight

216.36 g/mol

IUPAC Name

2-undecan-6-yloxyethanol

InChI

InChI=1S/C13H28O2/c1-3-5-7-9-13(15-12-11-14)10-8-6-4-2/h13-14H,3-12H2,1-2H3

InChI Key

NCMNFCHLZKFEFX-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CCCCC)OCCO

Origin of Product

United States

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